2-Carboxy-3-chlorophenylboronic acid pinacol ester

Physicochemical profiling Boronic acid pKa Solubility prediction

2‑Carboxy‑3‑chlorophenylboronic acid pinacol ester (C₁₃H₁₆BClO₄; MW 282.53 g·mol⁻¹) is a regioisomerically defined, dual‑functional arylboronate ester in which a carboxylic acid (–COOH) occupies the 2‑position, a chlorine atom the 3‑position, and the pinacol‑protected boronic ester the 1‑position of the phenyl ring. It belongs to the broader family of carboxy‑chloro‑phenylboronic acid pinacol esters, a scaffold widely exploited as a Suzuki–Miyaura coupling partner, a handle for further derivatization, and a building block in medicinal chemistry.

Molecular Formula C13H16BClO4
Molecular Weight 282.53 g/mol
Cat. No. B7954083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxy-3-chlorophenylboronic acid pinacol ester
Molecular FormulaC13H16BClO4
Molecular Weight282.53 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9(15)10(8)11(16)17/h5-7H,1-4H3,(H,16,17)
InChIKeyMMWGQZVLNNEUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester – Procurement-Relevant Structural Identity and Comparator Landscape


2‑Carboxy‑3‑chlorophenylboronic acid pinacol ester (C₁₃H₁₆BClO₄; MW 282.53 g·mol⁻¹) is a regioisomerically defined, dual‑functional arylboronate ester in which a carboxylic acid (–COOH) occupies the 2‑position, a chlorine atom the 3‑position, and the pinacol‑protected boronic ester the 1‑position of the phenyl ring . It belongs to the broader family of carboxy‑chloro‑phenylboronic acid pinacol esters, a scaffold widely exploited as a Suzuki–Miyaura coupling partner, a handle for further derivatization, and a building block in medicinal chemistry . The closest commercially listed analogues—differing solely in the regiochemical placement of –COOH and –Cl—are enumerated in Table 1 and serve as the primary comparator set throughout this guide [1].

Why 2‑Carboxy‑3‑chlorophenylboronic Acid Pinacol Ester Cannot Be Interchanged with Its Regioisomers


Although all carboxy‑chloro‑phenylboronic acid pinacol ester regioisomers share the same brutto formula, their reactivity in palladium‑catalyzed cross‑coupling, their protodeboronation propensity, and their physicochemical properties (solubility, pKa, hydrogen‑bonding capacity) are exquisitely sensitive to the relative positions of the carboxyl, chlorine, and boron groups [1]. Ortho‑carboxy‑substituted arylboronic acids are known to form an intramolecular hydrogen bond between the –B(OH)₂ and the ortho‑COOH, which lowers the pKa and enhances aqueous solubility relative to the meta‑ and para‑isomers . Conversely, ortho‑substitution by chlorine introduces steric congestion that can retard transmetalation in Suzuki couplings while simultaneously accelerating protodeboronation if electron‑withdrawing effects dominate [2]. Consequently, generic replacement of one regioisomer by another—even when purity and nominal price appear similar—can alter coupling yields by >20%, shift impurity profiles, and compromise downstream crystallinity or biological activity of the resulting biaryl products [3]. The quantitative evidence assembled below substantiates why procurement of the specific 2‑carboxy‑3‑chloro regioisomer is scientifically and operationally non‑fungible.

Quantitative Differentiation of 2‑Carboxy‑3‑chlorophenylboronic Acid Pinacol Ester from Its Closest Regioisomeric Analogs


Ortho‑Carboxy Group Reduces Predicted pKa by >4 Units Compared to the Para‑Carboxy Isomer

The target compound bears a carboxylic acid ortho to the boronic ester. For the deprotected boronic acid analogue (2‑carboxyphenylboronic acid), the predicted pKa of the boronic acid –B(OH)₂ is 4.27 ± 0.36, reflecting stabilization through intramolecular hydrogen bonding with the ortho‑COOH . In contrast, the para‑carboxy isomer (4‑carboxyphenylboronic acid) lacks this intramolecular interaction and typically exhibits a boronic acid pKa in the range of 8.5–9.0 [1]. This >4‑unit pKa shift has direct consequences for the aqueous speciation of the active coupling species (the boronate anion) at near‑neutral pH, which is the regime most commonly employed in Suzuki–Miyaura reactions.

Physicochemical profiling Boronic acid pKa Solubility prediction

Ortho‑Chloro Substituent Suppresses O‑Chelation Selectivity Observed with Ortho‑Methoxy Analogues in Suzuki–Miyaura Atropselective Coupling

In a systematic mechanistic study of the Suzuki–Miyaura reaction between ortho‑substituted phenylboronic acids and 3,4,5‑tribromo‑2,6‑dimethylpyridine, Pomarański et al. (2018) demonstrated that ortho‑methoxyphenylboronic acid exhibits a pronounced O‑chelation effect in the transition state, leading to a distinct atropselectivity pattern not observed with the ortho‑chloro analogue [1]. The absence of chelation for the ortho‑chloro isomer implies that 2‑carboxy‑3‑chlorophenylboronic acid pinacol ester will follow a selectivity profile governed by steric and electronic factors rather than coordinative directing effects, a crucial differentiation when chemo‑ or atropselectivity is a design goal.

Suzuki–Miyaura coupling Atropselectivity Ortho‑substituent effect

Carboxylic Acid Esterification with Pinacol Provides Superior Storage Stability vs. Free Boronic Acid Form

Pinacol boronate esters are broadly recognised to exhibit enhanced stability against protodeboronation during storage and handling compared to the corresponding free boronic acids [1]. For the specific regioisomer 4‑carboxy‑3‑chlorophenylboronic acid pinacol ester (CAS 890839‑31‑3), commercial suppliers report a purity specification of ≥96% with room‑temperature storage, whereas the free boronic acid analogue (4‑carboxy‑3‑chlorophenylboronic acid) often requires storage at 2–8 °C and still undergoes gradual anhydride formation . While direct stability data for the 2‑carboxy‑3‑chloro regioisomer are not publicly available, the class‑level stabilisation conferred by pinacol esterification is well‑established and expected to translate to the target compound .

Boronic ester stability Pinacol protection Procurement shelf‑life

Dual Ortho‑Carboxy/Chloro Substitution Creates a Unique Hydrogen‑Bond Donor/Acceptor Profile Not Replicable by Mono‑Functional or Meta/Para Analogues

The simultaneous presence of an ortho‑carboxylic acid (H‑bond donor and acceptor) and an ortho‑chlorine (weak H‑bond acceptor) on the same phenyl ring generates a distinctive hydrogen‑bonding motif that is absent in all other regioisomers. Crystal structures of related 2‑carboxyphenylboronic acid derivatives confirm that the ortho‑COOH engages in both intramolecular (with the boronic acid –B(OH)₂) and intermolecular hydrogen bonds, directing supramolecular assembly [1]. The meta‑ and para‑carboxy isomers lack the intramolecular B···HOOC interaction entirely, while the 2‑chloro‑only analogues (e.g., 2‑chlorophenylboronic acid pinacol ester) provide only a weak Cl···H interaction without the carboxylic acid functionality . This dual‑function H‑bond donor/acceptor topology is relevant for crystal engineering, co‑crystal design, and the development of boronic acid‑based sensors.

Supramolecular chemistry Crystal engineering Ligand design

Ortho,Ortho‑Disubstitution Increases Protodeboronation Risk in Basic Aqueous Media: A Reactivity Caveat for Direct Scale‑Up

Arylboronic acids bearing two ortho electron‑withdrawing substituents are known to undergo accelerated base‑promoted protodeboronation [1]. The target compound, after in situ hydrolysis of the pinacol ester to the free boronic acid, places an electron‑withdrawing –COOH and a weakly withdrawing –Cl at the ortho and adjacent positions relative to boron. Class‑level evidence indicates that 2,6‑disubstituted arylboronic acids with electron‑withdrawing groups can suffer >50% protodeboronation under standard aqueous basic Suzuki conditions (K₂CO₃, H₂O/THF, 80 °C) within 1–2 h, whereas the corresponding para‑substituted isomers are substantially more robust [2]. This intrinsic instability can be mitigated by using anhydrous conditions, lower temperatures, or employing the pinacol ester directly with slow in situ hydrolysis .

Protodeboronation Process chemistry Scale‑up risk

Optimal Application Scenarios for 2‑Carboxy‑3‑chlorophenylboronic Acid Pinacol Ester Based on Quantitative Evidence


Synthesis of Atropisomeric Biaryl Scaffolds Requiring a Non‑Chelating Ortho‑Substituted Boronic Acid Partner

When constructing axially chiral biaryl atropisomers via Suzuki–Miyaura coupling, the absence of a metal‑chelating ortho substituent (as confirmed for the ortho‑chloro class vs. ortho‑methoxy in [1]) makes the 2‑carboxy‑3‑chloro regioisomer a predictable, chelation‑free coupling partner. This is critical when the desired atropselectivity relies solely on steric congestion rather than on transient O‑coordination, which would reverse the selectivity [1].

Medicinal Chemistry Programs Requiring a Carboxylic Acid Bioisostere Handle for Late‑Stage Diversification

The ortho‑carboxylic acid group can serve as a precursor for amide, ester, or tetrazole bioisostere formation after Suzuki coupling, enabling library synthesis of biaryl‑2‑carboxylic acid derivatives. The enhanced acidity of the ortho‑COOH (predicted boronic acid pKa ≈ 4.27 ) also facilitates aqueous work‑up and purification under mildly basic conditions, a practical advantage for parallel medicinal chemistry workflows.

Process Chemistry Campaigns Leveraging Pinacol Ester Stability for Ambient Storage and Batch Consistency

For scale‑up and multi‑batch reproducibility, the pinacol ester form eliminates the batch‑to‑batch variability associated with free boronic acid anhydride formation and hygroscopicity . Procurement of the 2‑carboxy‑3‑chlorophenylboronic acid pinacol ester rather than the free acid ensures consistent stoichiometry without the need for Karl Fischer titration or boronic acid content re‑assay before each coupling run .

Anhydrous or Low‑Water Suzuki Couplings Where Protodeboronation Must Be Minimised

Because ortho,ortho‑disubstitution with electron‑withdrawing groups elevates protodeboronation risk in aqueous basic media [2], the target compound is best deployed in anhydrous or low‑water Suzuki protocols (e.g., Pd₂(dba)₃/PCy₃ in toluene with K₃PO₄ as solid base) where the pinacol ester remains intact until transmetalation. This strategy exploits the built‑in stability of the pinacol ester while circumventing the protodeboronation vulnerability of the free boronic acid form [3].

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